

Application Note and Protocol: JNJ-40255293

Solubility and Use in In Vitro Assays

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Compound of Interest

Compound Name: JNJ-40255293

Cat. No.: B1673068

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed information on the solubility of **JNJ-40255293** in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions and subsequent use in in vitro biological assays. It includes protocols for solution preparation and outlines the compound's mechanism of action.

Introduction

JNJ-40255293 is a potent and selective antagonist of the adenosine A2A receptor, also showing high affinity for the adenosine A1 receptor.[1][2][3] As a dual A2A/A1 antagonist, it has been investigated for its therapeutic potential in neurodegenerative conditions, particularly Parkinson's disease.[1][4][5] Adenosine A2A receptors are highly expressed in brain regions rich in dopamine receptors, and their blockade can modulate dopaminergic neurotransmission, making them a key target for non-dopaminergic therapies for Parkinson's disease.[6][7] Accurate preparation of **JNJ-40255293** solutions is critical for obtaining reliable and reproducible results in in vitro research.

Physicochemical and Biological Properties

A summary of the key properties of **JNJ-40255293** is provided below.

Table 1: Physicochemical Properties of **JNJ-40255293**

| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | 2-Amino-8-[2-(4-morpholinyl)ethoxy]-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one | [1][8] |
| CAS Number | 1147271-25-7 | [8][9] |
| Molecular Formula | C23H22N4O3 | [8][9] |
| Molecular Weight | 402.45 g/mol | [8][9] |
| Appearance | Light yellow to yellow solid powder | [9] |

Table 2: In Vitro Receptor Binding Affinity of **JNJ-40255293**

| Target Receptor | Ki (nM) | Selectivity Notes | Reference |
|---------------------|-----------|--------------------------------|-----------|
| Human Adenosine A2A | 6.8 - 7.5 | High-affinity antagonist | [1][3] |
| Human Adenosine A1 | 42 | ~7-fold lower affinity vs. A2A | [1][3] |
| Human Adenosine A2B | 230 | Weaker affinity | [3] |
| Human Adenosine A3 | 9200 | Low affinity | [3] |

Solubility in DMSO

JNJ-40255293 is soluble in DMSO.[8] For in vitro assays, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. Note that the use of hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[9]

Table 3: Solubility Data for **JNJ-40255293** in DMSO

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
|---------|-----------------------|--------------------------|--|-----------|
| DMSO | 100 | 248.48 | Ultrasonic treatment is recommended to achieve this concentration. Use newly opened DMSO. | [9] |
| DMSO | 4.02 | 10 | [3] | |

Experimental Protocols

Protocol for Preparing a 100 mM JNJ-40255293 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for long-term storage and subsequent dilution.

Materials and Equipment:

- **JNJ-40255293** powder
- Anhydrous, high-purity DMSO (newly opened)
- Analytical balance
- Microcentrifuge tubes or amber glass vials
- Pipettes and sterile tips
- Vortex mixer
- Bath sonicator

Procedure:

- **Weighing:** Accurately weigh a desired amount of **JNJ-40255293** powder. For example, to prepare 1 mL of a 100 mM solution, weigh 40.25 mg of the compound (Molecular Weight = 402.45).
- **Solvent Addition:** Add the weighed **JNJ-40255293** powder to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 40.25 mg, add 1 mL of DMSO.
- **Dissolution:**
 - Cap the vial securely and vortex thoroughly for 1-2 minutes.
 - Place the vial in a bath sonicator and sonicate for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of particulates.^[9]
- **Aliquoting and Storage:**
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots as recommended in the storage section.

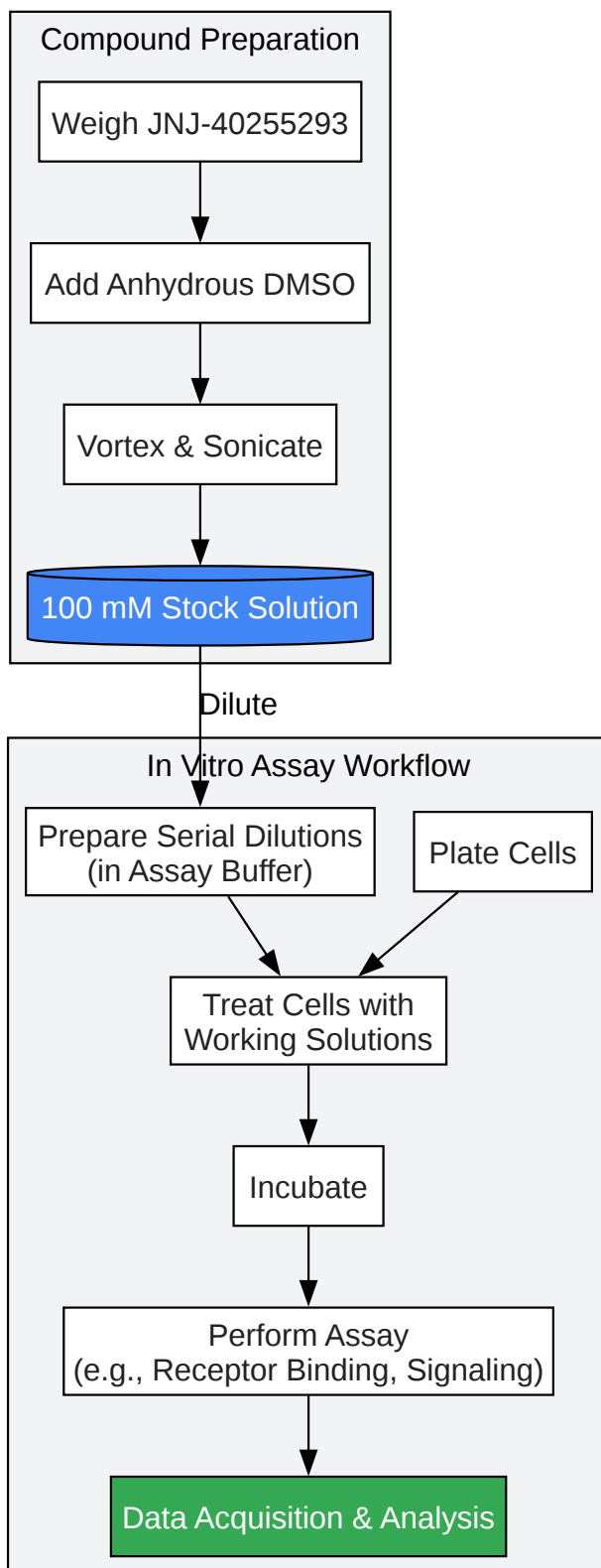
Protocol for Preparing Working Solutions

Working solutions are prepared by serially diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.

Procedure:

- **Initial Dilution:** Briefly centrifuge the stock solution vial to collect the contents at the bottom.
- **Serial Dilution:** Perform serial dilutions of the stock solution to achieve the desired final concentrations for your assay.
 - **Example:** To prepare a 100 μ M working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 μ L of 100 mM stock to 999 μ L of assay buffer).

- Final Concentration: Ensure the final concentration of DMSO in the assay is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically $\leq 0.1\%$).

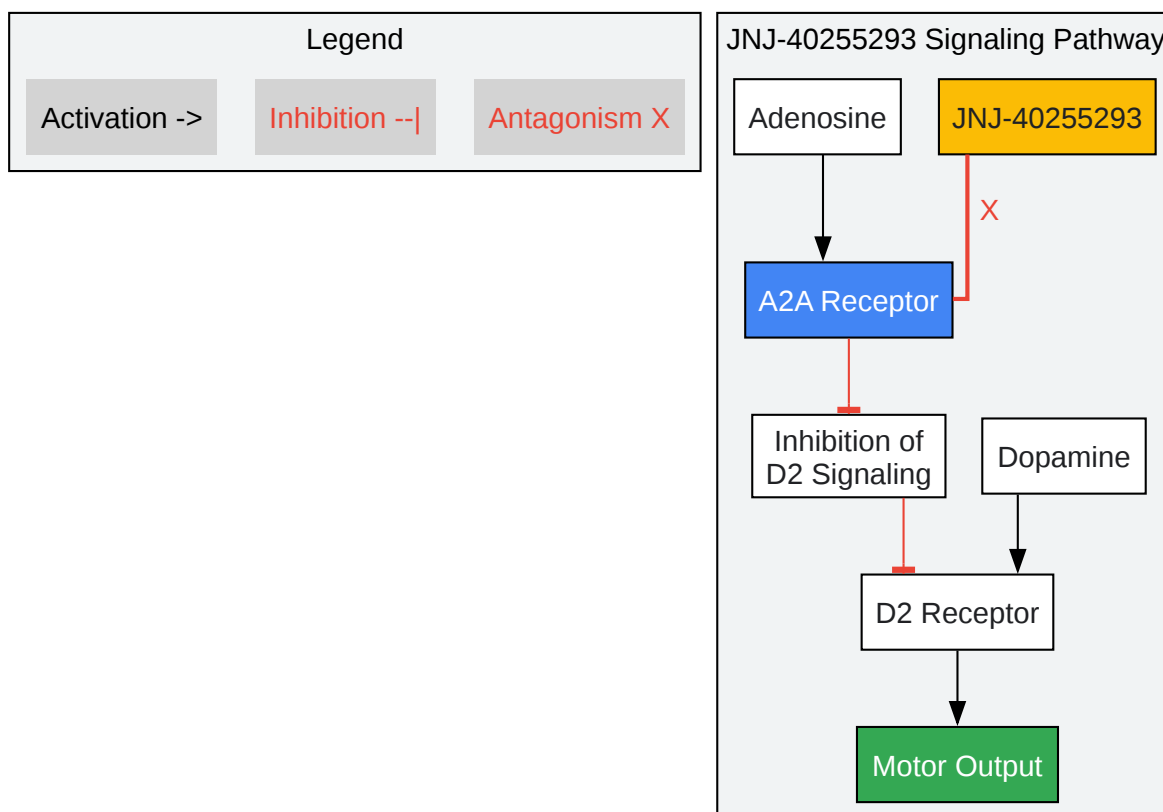


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Fig 1. General workflow for preparing and using **JNJ-40255293** in in vitro assays.

Mechanism of Action: Adenosine Receptor Antagonism

JNJ-40255293 functions by blocking adenosine A2A and A1 receptors. In the striatum, A2A receptors are co-localized with dopamine D2 receptors on GABAergic neurons of the "indirect pathway." Activation of A2A receptors by adenosine normally inhibits D2 receptor function, leading to reduced motor activity. By antagonizing the A2A receptor, **JNJ-40255293** removes this inhibitory effect, thereby facilitating dopamine-mediated signaling and promoting motor function.[4][6]



[Click to download full resolution via product page](#)Fig 2. Antagonism of the Adenosine A2A receptor by **JNJ-40255293**.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the compound.

Table 4: Recommended Storage Conditions

| Form | Temperature | Duration | Notes | Reference |
|--------------|-------------|---|---|-----------|
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. | [9] |
| 4°C | 2 years | For shorter-term storage. | [9] | |
| In DMSO | -80°C | 6 months | Recommended for long-term storage of stock solutions. | [9] |
| -20°C | 1 month | For short-term storage. Avoid more than two freeze-thaw cycles. | [9] | |

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